molecular formula C10H12N2O2 B2886904 N-(2-hydroxycyclobutyl)pyridine-3-carboxamide CAS No. 2201542-15-4

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide

Cat. No.: B2886904
CAS No.: 2201542-15-4
M. Wt: 192.218
InChI Key: VJYOGXJLZGWIRS-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-3-carboxamide core structure substituted with a 2-hydroxycyclobutyl group. This scaffold is of significant interest in medicinal chemistry and chemical biology research due to the established bioactivity profile of pyridine-carboxamide derivatives. Compounds within this structural class have demonstrated promising pharmacological properties in scientific investigations, including antibacterial activity against plant pathogens such as Ralstonia solanacearum and anti-tubercular activity against Mycobacterium tuberculosis . The pyridine ring is a privileged scaffold in drug discovery, found in numerous FDA-approved pharmaceuticals and known to influence key properties like metabolic stability, permeability, and target binding affinity . The specific 2-hydroxycyclobutyl substituent in this molecule may confer unique steric and electronic properties, potentially influencing its interactions with biological targets and its overall physicochemical characteristics. This product is intended for research purposes to further explore the structure-activity relationships, mechanism of action, and potential applications of this class of compounds. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-4-3-8(9)12-10(14)7-2-1-5-11-6-7/h1-2,5-6,8-9,13H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYOGXJLZGWIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a suitable cyclobutylamine derivative under controlled conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like N-bromosuccinimide (NBS) or alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: NBS, alkyl halides, or other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases, including tuberculosis.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit the growth of Mycobacterium tuberculosis by inducing autophagy and inhibiting bacterial growth in macrophages . The compound may act as a prodrug, requiring activation by specific enzymes such as AmiC-dependent hydrolysis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridine-3-carboxamide derivatives vary significantly in biological activity based on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Biological Activity/Application Key Data/Findings References
N-(2-Hydroxycyclobutyl)pyridine-3-carboxamide 2-Hydroxycyclobutyl Theoretical interest Limited experimental data; structural rigidity may enhance target binding. N/A
N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide 2-Phenoxyethyl Anti-tubercular (DNA gyrase inhibition) Molecular docking shows high binding affinity to Mycobacterium tuberculosis DNA gyrase (ΔG = -9.2 kcal/mol) .
N-[(Phenylcarbamothioyl)amino]pyridine-3-carboxamide Phenylcarbamothioyl Anticancer, antiviral Serves as a precursor for heterocyclic compounds; metal complexes (e.g., Cu(II)) enhance activity .
Pyridine-3-carboxamide, N-(2-trifluoromethylphenyl)- 2-Trifluoromethylphenyl Antimicrobial (MRSA) Exhibits druggable properties with LogP = 3.45; moderate bioavailability .
4-Dimethylamino-N-(2,4-difluorophenyl)pyridine-3-carboxamide 2,4-Difluorophenyl + dimethylamino Anti-inflammatory Blocks inflammatory pathways induced by iodides .
2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide Difluoromethyl + trimethylindan Fungicide (complex II inhibitor) Patent-listed for agricultural use; high stability under thermal stress .

Pharmacokinetic and Physicochemical Properties

The hydroxycyclobutyl group in the target compound likely improves water solubility compared to lipophilic analogs like N-(2-trifluoromethylphenyl) derivatives (LogP = 3.45) . However, bulky substituents (e.g., trimethylindan in ) may reduce metabolic clearance, enhancing half-life.

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP Solubility (Predicted) Thermal Stability
This compound ~208 g/mol ~1.2 High (polar hydroxyl) Moderate
N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide ~350 g/mol ~2.8 Low High
6-Fluoro-N-(2-methylpropyl)pyridine-3-carboxamide 196.22 g/mol ~2.5 Moderate High

Biological Activity

N-(2-hydroxycyclobutyl)pyridine-3-carboxamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against Mycobacterium tuberculosis, potentially through mechanisms such as inducing autophagy in macrophages and inhibiting bacterial growth.
  • Anticancer Properties : The compound is also being explored as a potential drug candidate for cancer treatment. Its structural attributes may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. For instance:

  • Inhibition of Urease : It has shown potential in inhibiting urease, an enzyme that plays a critical role in the survival of certain pathogens. The IC50 values for related compounds indicate promising inhibition levels, suggesting that structural modifications can enhance efficacy .
  • Targeting Cellular Pathways : The compound may also modulate pathways associated with inflammation and cell signaling, which are crucial in both microbial infections and cancer progression.

Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis

A study highlighted the potential of this compound to inhibit the growth of Mycobacterium tuberculosis. The mechanism involved autophagy induction in host macrophages, leading to reduced bacterial load. This finding positions the compound as a candidate for further development against tuberculosis.

Study 2: Structure-Activity Relationship (SAR)

Research into related pyridine carboxamide derivatives revealed that modifications to the pyridine ring significantly affect biological activity. For example, derivatives with electron-withdrawing groups showed enhanced urease inhibition compared to those with electron-donating groups. This underscores the importance of structural optimization in developing effective pharmacological agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)Notable Features
This compoundAntimicrobial, AnticancerNot specifiedHydroxycyclobutyl group
5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamideAntimicrobialNot specifiedBromine substitution enhances activity
Pyridine-3-carboxamidesCB(2) receptor agonistsVaries by derivativePotential analgesic properties

Q & A

Q. Key Considerations :

  • Optimize reaction temperatures (e.g., 0–25°C for sensitive intermediates).
  • Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Essential techniques include:

Method Purpose Example Parameters
NMR Confirm structure and regiochemistry¹H NMR (500 MHz, DMSO-d6): δ 8.8 (pyridine H), 4.2 (cyclobutyl OH)
HRMS Verify molecular weightm/z calcd for C₁₁H₁₄N₂O₂: 230.1056; found: 230.1052
IR Identify functional groups (e.g., amide C=O)Peak at ~1650 cm⁻¹ (amide I band)
DSC/TGA Assess thermal stabilityDecomposition onset: 220°C

Validation : Cross-reference data with computational tools (e.g., PubChem’s InChI key) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
SAR strategies for pyridine-3-carboxamides involve systematic substituent variation:

Substituent Libraries : Synthesize analogs with modified cyclobutyl groups (e.g., methyl, fluoro) or pyridine ring substitutions .

Biological Assays : Screen analogs against target enzymes/receptors (e.g., kinase inhibition assays, IC₅₀ determination) .

Computational Modeling : Use docking software (AutoDock Vina) to predict binding affinities to targets like mGluR5 .

Q. Example SAR Table :

Analog Substituent Biological Activity
N-cyclopropyl analogCyclopropylModerate receptor binding (Ki = 50 nM)
N-(3-fluorocyclobutyl) analog3-Fluoro cyclobutylEnhanced selectivity (Ki = 12 nM)

Data Interpretation : Correlate steric/electronic effects of substituents with activity trends .

Advanced: How should researchers resolve contradictions in crystallographic data for this compound?

Answer:
Crystallographic discrepancies (e.g., bond length variations) require:

Software Cross-Validation : Refine structures using SHELXL and SIR97 , comparing R-factor convergence.

Twinned Data Handling : For poorly diffracting crystals, apply twin law matrices in SHELXL .

Validation Tools : Use PLATON to check for missed symmetry or disorder .

Case Study : A 1.2 Å resolution structure refined in SHELXL yielded R₁ = 0.05, but conflicting torsion angles were resolved via charge-density analysis .

Advanced: What computational approaches predict metabolic stability of this compound?

Answer:

In Silico Tools :

  • CYP450 Metabolism : Use SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4 oxidation sites) .
  • Half-Life Estimation : Apply QSAR models to logP and polar surface area (PSA) values .

Experimental Validation :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Key Insight : Hydroxycyclobutyl groups may increase solubility (PSA ~80 Ų) but could be susceptible to glucuronidation .

Advanced: How can researchers address conflicting bioassay data between in vitro and in vivo models?

Answer:

Troubleshooting Steps :

  • Pharmacokinetics (PK) : Measure plasma exposure (AUC) to confirm adequate compound levels in vivo .
  • Metabolite Screening : Identify active/inactive metabolites via HRMS .

Model Optimization :

  • Use transgenic models (e.g., humanized CYP450 mice) to reduce species-specific metabolism disparities .

Example : In vitro IC₅₀ of 10 nM (enzyme assay) vs. in vivo ED₅₀ of 50 mg/kg may reflect poor bioavailability, addressed via prodrug strategies .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

Biophysical Methods :

  • SPR/BLI : Measure binding kinetics (ka/kd) to recombinant targets .

Cellular Assays :

  • NanoBRET : Quantify target occupancy in live cells using tagged receptors .

Chemical Probes :

  • Design photoaffinity analogs (e.g., diazirine tags) for pull-down assays .

Data Integration : Combine SPR (KD = 5 nM) with cellular NanoBRET (EC₅₀ = 20 nM) to confirm target-specific effects .

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